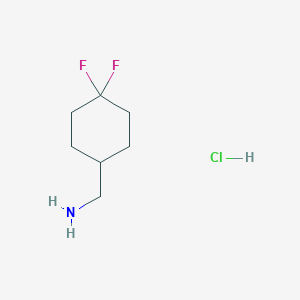

(4,4-Difluorocyclohexyl)methanamine hydrochloride

Description

BenchChem offers high-quality (4,4-Difluorocyclohexyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4,4-Difluorocyclohexyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4,4-difluorocyclohexyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c8-7(9)3-1-6(5-10)2-4-7;/h6H,1-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJQCPHETXMWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669808 | |

| Record name | 1-(4,4-Difluorocyclohexyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

809273-65-2 | |

| Record name | 1-(4,4-Difluorocyclohexyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Gem-Difluoro Advantage: A Technical Deep Dive into (4,4-Difluorocyclohexyl)methanamine HCl

[1]

Executive Summary: The Fluorine Bioisostere Paradigm

(4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS: 809273-65-2) represents a critical motif in modern medicinal chemistry, serving as a sophisticated bioisostere for both cyclohexyl and phenyl rings.[1] Unlike simple hydrocarbon analogs, the gem-difluoro substitution at the C4 position introduces profound stereoelectronic effects without significantly altering steric bulk.[1]

For drug development professionals, this building block offers a tripartite advantage:

-

Metabolic Blockade: It prevents oxidative metabolism (hydroxylation) at the typically labile C4 position of the cyclohexane ring.[1]

-

pKa Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the distal primary amine, potentially improving oral bioavailability and membrane permeability.[1]

-

Lipophilicity Tuning: It modulates LogD, often providing a "sweet spot" between the lipophilicity of a cyclohexyl group and the polarity of a heteroatom-substituted ring.[1]

Physicochemical Profile

The following data aggregates experimental and predicted values relevant to lead optimization.

| Property | Value | Context for Drug Design |

| Molecular Formula | C₇H₁₃F₂N[1] · HCl | Salt form ensures stability and water solubility.[1] |

| Molecular Weight | 185.64 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| LogP (Free Base) | 0.8 – 1.0 | Moderate lipophilicity; higher than non-fluorinated analog due to C-F hydrophobicity.[1] |

| pKa (Conjugate Acid) | ~9.8 – 10.2 | Slightly lower than cyclohexylmethanamine (~10.[1]6) due to through-bond inductive effects ( |

| Topological Polar Surface Area | 26.02 Ų | Favorable for CNS penetration when coupled.[1] |

| H-Bond Donors/Acceptors | 1 / 3 | Fluorine acts as a weak H-bond acceptor.[1] |

Structural Analysis: The Dipole Factor

The gem-difluoro group creates a significant molecular dipole.[1] In the chair conformation, the C-F bonds are oriented such that their dipoles reinforce each other.[1] This electronic bias can influence the preferred conformation of the cyclohexane ring (flattening of the chair) and the orientation of the methanamine tail, although the distance (4-position vs 1-position) mitigates direct steric clash (gauche effects).[1]

[1]

Synthetic Architecture

The synthesis of (4,4-difluorocyclohexyl)methanamine HCl requires careful handling of fluorinating agents.[1] The most robust pathway proceeds via the fluorination of a ketone precursor followed by nitrile reduction.[1]

Core Protocol: From Ketone to Amine HCl

Prerequisite: All reactions involving DAST (Diethylaminosulfur trifluoride) must be performed in a fume hood with blast shielding due to thermal instability.[1]

Step 1: Deoxyfluorination[1]

-

Substrate: 4-Oxocyclohexanecarbonitrile.[1]

-

Reagent: DAST or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).[1]

-

Solvent: Anhydrous DCM (Dichloromethane).[1]

Mechanism: The carbonyl oxygen attacks the sulfur center, displacing a fluoride.[1] A second fluoride then displaces the sulfur-leaving group, forming the gem-difluoro motif.[1]

Step 2: Nitrile Reduction[1]

-

Substrate: 4,4-Difluorocyclohexanecarbonitrile.[1]

-

Reagent: Borane-THF complex (BH₃[1]·THF) or LiAlH₄ (Lithium Aluminum Hydride).[1]

-

Condition: Reflux under Argon/Nitrogen.[1]

-

Workup: Quench with MeOH, then treat with HCl/Dioxane to precipitate the salt.

Experimental Workflow Diagram

[1]

Application in Lead Optimization

The (4,4-difluorocyclohexyl)methyl group is frequently employed to optimize "Right-Hand Side" (RHS) fragments in kinase inhibitors and GPCR ligands.[1]

Case Study Logic: Bioisosteric Replacement

When replacing a Cyclohexylmethyl group:

-

Observation: The parent compound suffers from rapid clearance due to hydroxylation at C4.[1]

-

Solution: Introduction of the 4,4-difluoro motif.

-

Outcome: Metabolic half-life (

) increases significantly.[1] The lipophilicity remains comparable, maintaining hydrophobic interactions in the binding pocket.[1]

When replacing a Benzyl group:

-

Observation: The phenyl ring causes "flatness" (high

character), leading to poor solubility.[1] -

Solution: The 4,4-difluorocyclohexyl group mimics the bulk of the phenyl ring but introduces saturation (

), which often improves solubility and breaks π-stacking aggregation.[1]

Comparison Table: Substituent Effects

| Substituent | Electronic Effect | Metabolic Stability | Lipophilicity (Relative) |

| Cyclohexyl | Neutral | Low (C4 oxidation prone) | High |

| 4,4-Difluorocyclohexyl | Weakly Electron Withdrawing | High (Blocked) | Moderate-High |

| Phenyl | Electron Withdrawing (Resonance) | Moderate | Moderate |

| Tetrahydropyranyl | Polar | Moderate | Low |

Handling, Safety, and Stability

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[1] Store in a desiccator at room temperature (15-25°C).

-

Stability: The C-F bond is chemically inert under standard physiological and synthetic conditions (non-labile).[1] It resists hydrolysis and typical nucleophilic attacks.[1]

-

Safety:

References

-

O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

-

PubChem Compound Summary. (2024). (4,4-Difluorocyclohexyl)methanamine.[1][2][3][4][5] National Center for Biotechnology Information.[1] Link

-

Barker, T. J., & Boger, D. L. (2012).[1] Fe(III)/NaBH4-Mediated Free Radical Hydrofluorination of Unactivated Alkenes.[1] Journal of the American Chemical Society, 134(33), 13588–13591.[1] (Context on radical fluorination stability). Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

Sources

- 1. (4,4-Difluorocyclohexyl)methanamine | C7H13F2N | CID 15604494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 809273-65-2 | 1-(4,4-ジフルオロシクロヘキシル)メタンアミン塩酸塩 | 1-(4,4-Difluorocyclohexyl)methanamine hydrochloride - アラケム株式会社 [alachem.co.jp]

- 4. Buy (1,4-Difluorocyclohexyl)methanamine [smolecule.com]

- 5. (4,4-Difluorocyclohexane)methylamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to (4,4-Difluorocyclohexyl)methanamine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Role of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of lead optimization. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated pKa—are invaluable tools for medicinal chemists.[1][2] Among the various fluorinated motifs, gem-difluorinated aliphatic rings, particularly the 4,4-difluorocyclohexyl group, have emerged as bioisosteres of carbonyls, ethers, and other functional groups, offering a stable and lipophilic replacement that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3]

This guide provides a comprehensive technical overview of (4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS Number: 809273-65-2), a key building block that provides access to this valuable motif. We will delve into its chemical properties, provide a validated synthesis pathway with detailed experimental protocols, and explore its application in the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of fluorinated alicyclic amines in their research programs.

Physicochemical and Structural Properties

(4,4-Difluorocyclohexyl)methanamine hydrochloride is a white to off-white solid, valued for its stability and ease of handling compared to its free base form. The hydrochloride salt enhances aqueous solubility, a desirable trait for various synthetic and screening applications.

| Identifier | Value | Source |

| CAS Number | 809273-65-2 | [4] |

| Molecular Formula | C₇H₁₄ClF₂N | [4] |

| Molecular Weight | 185.64 g/mol | [4] |

| Physical State | Solid | [4] |

| IUPAC Name | (4,4-difluorocyclohexyl)methanamine;hydrochloride | [4] |

The free base, (4,4-Difluorocyclohexyl)methanamine (CAS: 810659-05-3), has the following properties:

| Property | Value | Source |

| Molecular Formula | C₇H₁₃F₂N | [4] |

| Molecular Weight | 149.18 g/mol | [4] |

| Boiling Point (Predicted) | 171 °C | [5] |

| pKa (Predicted) | 10.27 ± 0.29 | [5] |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [6] |

Synthesis and Characterization: A Validated Pathway

While multiple synthetic routes can be envisioned, a robust and scalable pathway proceeds from 4,4-difluorocyclohexanecarboxylic acid. This starting material can be reliably prepared from its corresponding ethyl ester.[7][8] The subsequent conversion of the carboxylic acid to the target primary amine can be efficiently achieved via a Curtius rearrangement, which proceeds through an acyl azide and an isocyanate intermediate, followed by hydrolysis.[9]

Logical Flow of Synthesis

The chosen synthetic strategy is based on well-established, high-yielding transformations that are amenable to scale-up. The hydrolysis of the ethyl ester is a standard saponification. The Curtius rearrangement is selected for its mild conditions and tolerance of the gem-difluoro group, avoiding harsh reducing agents that might be problematic. The final salt formation is a straightforward acid-base reaction.

Caption: Proposed synthetic pathway for (4,4-Difluorocyclohexyl)methanamine hydrochloride.

Experimental Protocols

Step 1: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid [7][8]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add ethyl 4,4-difluorocyclohexanecarboxylate (1.0 equiv).

-

Reaction: Dissolve the ester in a 2:1 mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide monohydrate (5.0 equiv) to the solution.

-

Execution: Stir the reaction mixture vigorously at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the mixture with ethyl acetate. Carefully adjust the pH of the aqueous layer to ~4 using 1 M HCl.

-

Extraction: Separate the organic and aqueous layers. Extract the aqueous layer once more with ethyl acetate.

-

Purification: Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid. The product is typically of high purity and can be used in the next step without further purification.

Step 2-4: Synthesis of (4,4-Difluorocyclohexyl)methanamine Hydrochloride (via Curtius Rearrangement) This protocol is a representative procedure based on established methodologies for the Curtius rearrangement.[9]

-

Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend 4,4-difluorocyclohexanecarboxylic acid (1.0 equiv) in anhydrous toluene.

-

Acyl Azide Formation: Add triethylamine (Et₃N, 1.2 equiv) followed by the dropwise addition of diphenylphosphoryl azide (DPPA, 1.1 equiv) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Rearrangement to Isocyanate: Gently heat the reaction mixture to 80-90 °C. The rearrangement is typically accompanied by the evolution of nitrogen gas. Maintain this temperature until gas evolution ceases (usually 2-4 hours). The formation of the isocyanate can be monitored by IR spectroscopy (characteristic peak at ~2250-2270 cm⁻¹).

-

Hydrolysis and Salt Formation: Cool the reaction mixture to room temperature. Carefully add 4 M aqueous HCl (5.0 equiv) and heat the mixture to reflux for 4-6 hours to hydrolyze the isocyanate and the intermediate carbamic acid.

-

Isolation: After cooling, a precipitate may form. If so, collect the solid by filtration. If not, wash the reaction mixture with diethyl ether or dichloromethane to remove non-polar impurities.

-

Purification: Concentrate the aqueous layer under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent system (e.g., isopropanol/diethyl ether) to afford pure (4,4-Difluorocyclohexyl)methanamine hydrochloride.

Characterization Data (Predicted)

As experimental spectra are not widely available in the public domain, the following are predicted characterization data based on analogous structures.

-

¹H NMR (400 MHz, D₂O): δ ~3.05 (d, J=7.2 Hz, 2H, -CH₂NH₃⁺), ~2.10-1.85 (m, 7H, cyclohexyl-H), ~1.80-1.60 (m, 2H, cyclohexyl-H).

-

¹³C NMR (101 MHz, D₂O): δ ~122 (t, J=240 Hz, -CF₂-), ~45.0 (-CH₂NH₃⁺), ~35.0 (-CH-), ~30.0 (t, J=25 Hz, -CH₂CF₂-), ~22.0 (-CH₂CH₂CF₂-).

-

¹⁹F NMR (376 MHz, D₂O): δ ~-95.0 (s).

-

Mass Spectrometry (ESI+): m/z = 150.1 [M+H]⁺ (for the free base).

Applications in Medicinal Chemistry

The 4,4-difluorocyclohexyl motif is a highly valuable component in drug design, primarily for its ability to enhance metabolic stability and modulate lipophilicity without introducing a chiral center at the point of fluorination. (4,4-Difluorocyclohexyl)methanamine hydrochloride serves as a critical entry point for incorporating this group into complex molecules.

Case Study: IL-17 Modulators for Autoimmune Disorders

Recent patent literature discloses the use of substituted 4,4-difluorocyclohexyl derivatives as potent modulators of Interleukin-17 (IL-17) activity.[10] IL-17 is a key pro-inflammatory cytokine implicated in a range of autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. The incorporation of the 4,4-difluorocyclohexyl group into these inhibitors is a strategic choice to improve drug-like properties, such as blocking potential sites of metabolism on the cyclohexane ring, thereby increasing the compound's half-life and overall exposure.

Case Study: Inhibitors of Lysyl-tRNA Synthetase for Tuberculosis

In the development of novel treatments for tuberculosis, inhibitors of Lysyl-tRNA Synthetase (LysRS) have shown significant promise. A recent study detailed the synthesis and evaluation of a series of inhibitors where the cyclohexyl ring of an initial lead compound was systematically fluorinated.[11] The 4,4-difluorocyclohexyl derivative was synthesized to block a potential site of metabolic oxidation. While in this specific series the 4,4-difluoro substitution led to a decrease in activity compared to the non-fluorinated analog, the study highlights the strategic thinking behind its inclusion: to enhance metabolic stability. This underscores the importance of having building blocks like (4,4-Difluorocyclohexyl)methanamine readily available to explore structure-activity and structure-property relationships.[11][12]

Caption: Role of the 4,4-difluorocyclohexyl motif in drug discovery.

Conclusion and Future Outlook

(4,4-Difluorocyclohexyl)methanamine hydrochloride is more than just a chemical reagent; it is a strategic tool for overcoming common challenges in drug development. Its ability to confer metabolic stability and fine-tune physicochemical properties makes it an attractive building block for programs targeting a wide array of diseases. The synthetic pathway outlined in this guide offers a reliable method for its preparation, enabling its broader use in discovery campaigns. As the demand for more sophisticated, property-driven molecular design continues to grow, the importance of key fluorinated intermediates like (4,4-Difluorocyclohexyl)methanamine hydrochloride is set to increase, solidifying its place in the modern medicinal chemist's toolbox.

References

-

MDPI. Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology.[Link]

-

University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride.[Link]

- Google Patents.

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[Link]

-

National Center for Biotechnology Information. Fluorinated building blocks in drug design: new pathways and targets.[Link]

-

Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4.[Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.[Link]

-

bioRxiv. Design and development of lysyl tRNA synthetase inhibitors, for the treatment of tuberculosis.[Link]

-

Master Organic Chemistry. The Hofmann and Curtius Rearrangements.[Link]

-

Odesa I. I. Mechnikov National University. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.[Link]

-

Edelris. Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B.[Link]

-

YouTube. NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry.[Link]

-

Royal Society of Chemistry. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses.[Link]

-

ACS Publications. Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis.[Link]

- Google Patents.Compositions of essentially pure form IV of N-((R)-2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide and uses thereof.

- Google Patents.

-

PubMed. Fluorinated Cycloalkyl Building Blocks for Drug Discovery.[Link]

-

University of Pretoria Repository. Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy.[Link]

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 3. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (4,4-Difluorocyclohexyl)methanamine | C7H13F2N | CID 15604494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4,4-difluorocyclohexyl)methanamine | 810659-05-3 [chemicalbook.com]

- 6. Research Use Exemptions to Patent Infringement for Drug Discovery and Development in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 [chemicalbook.com]

- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. WO2021204800A1 - Difluorocyclohexyl derivatives as il-17 modulators - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. biorxiv.org [biorxiv.org]

The Strategic Role of (4,4-Difluorocyclohexyl)methanamine Hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4,4-Difluorocyclohexyl)methanamine hydrochloride has emerged as a pivotal building block in medicinal chemistry, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders and inflammatory conditions. Its unique structural and physicochemical properties, imparted by the gem-dinal difluorocyclohexyl moiety, offer significant advantages in optimizing drug candidates for enhanced metabolic stability, membrane permeability, and bioavailability. This guide provides an in-depth analysis of the molecular characteristics of (4,4-Difluorocyclohexyl)methanamine hydrochloride, detailed protocols for its synthesis and characterization, and an exploration of its application in the design of next-generation pharmaceuticals, such as Interleukin-17 (IL-17) modulators.

Introduction: The Growing Importance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy for modulating their pharmacokinetic and pharmacodynamic profiles. The unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, pKa, metabolic stability, and binding affinity to biological targets. The 4,4-difluorocyclohexyl motif, in particular, has gained traction as a bioisosteric replacement for other cyclic systems, offering a favorable balance of properties for drug design. (4,4-Difluorocyclohexyl)methanamine hydrochloride serves as a key intermediate, providing a versatile handle for the construction of complex bioactive molecules. Its application has been notably successful in the development of agents for neurological disorders and inflammatory diseases.[1]

Physicochemical Properties of (4,4-Difluorocyclohexyl)methanamine Hydrochloride

The hydrochloride salt of (4,4-Difluorocyclohexyl)methanamine is typically a white to off-white solid, with a molecular weight of 185.64 g/mol . The gem-difluoro substitution on the cyclohexane ring significantly impacts its conformational behavior and electronic properties, which in turn influences its interactions with biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃F₂N · HCl | [2] |

| Molecular Weight | 185.64 g/mol | |

| CAS Number | 809273-65-2 | [2][3] |

| Appearance | White crystalline substance | |

| Purity | ≥95% | [1] |

| Storage | 2-8°C | [1] |

The presence of the two fluorine atoms enhances the metabolic stability of the cyclohexyl ring by blocking potential sites of oxidative metabolism. Furthermore, the fluorinated cyclohexyl structure can improve membrane permeability, a critical factor for oral bioavailability and CNS penetration.[1]

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of (4,4-Difluorocyclohexyl)methanamine hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a representative method based on established organic chemistry principles, such as reductive amination.

Synthetic Pathway Overview

A common synthetic route involves the reductive amination of a suitable difluorinated cyclohexyl carbonyl compound. This approach offers a reliable and scalable method for the preparation of the target primary amine.

Caption: Synthetic workflow for (4,4-Difluorocyclohexyl)methanamine hydrochloride.

Step-by-Step Experimental Procedure

Step 1: Fluorination of a Ketone Precursor (Illustrative)

-

Rationale: The introduction of the gem-difluoro group is a key step. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation, converting a ketone to a difluoride. This reaction should be performed with extreme caution in a well-ventilated fume hood, as DAST is toxic and reacts violently with water.

-

Protocol:

-

Dissolve the ketone precursor (e.g., a 4-oxocyclohexane derivative) in an anhydrous solvent like dichloromethane (CH₂Cl₂) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.1 equivalents) to the cooled solution.

-

Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with CH₂Cl₂, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Reductive Amination

-

Rationale: Reductive amination is a robust method for forming amines from carbonyl compounds.[4][5] In this step, the aldehyde or ketone is first condensed with an amine source (e.g., ammonia or an ammonium salt) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent suitable for this transformation.

-

Protocol:

-

To a solution of the difluorinated cyclohexyl carbonyl compound in methanol (MeOH), add ammonium acetate or a solution of ammonia in methanol.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, quench by adding water and concentrate the mixture under reduced pressure to remove the methanol.

-

Make the aqueous solution basic by adding an aqueous solution of sodium hydroxide (NaOH) and extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude free amine.

-

Step 3: Salt Formation

-

Rationale: The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

-

Protocol:

-

Dissolve the crude (4,4-Difluorocyclohexyl)methanamine in a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid (HCl) in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

-

Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (4,4-Difluorocyclohexyl)methanamine hydrochloride.

-

Purification and Validation

-

Purification: The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to achieve high purity (>97%).

-

Validation: The identity and purity of the synthesized compound should be confirmed by a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and Infrared (IR) spectroscopy.

Analytical Characterization

A thorough analytical characterization is essential to confirm the structure and purity of the synthesized (4,4-Difluorocyclohexyl)methanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

-

Expected Chemical Shifts (in D₂O):

-

δ 1.6–2.2 ppm (multiplet, cyclohexyl protons)

-

δ 3.1 ppm (singlet, CH₂NH₃⁺ protons)[2]

-

-

-

¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms.

-

Expected Chemical Shifts: A signal in the range of δ -100 to -110 ppm is characteristic of the CF₂ group.[2]

-

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) is a suitable method for analyzing the hydrochloride salt.

-

Expected m/z values (ESI+):

-

[M+H]⁺ at m/z 150.1 (for the free base)[6]

-

The molecular ion for the free base (C₇H₁₃F₂N) would be observed. The hydrochloride salt itself is not typically observed directly.

-

Infrared (IR) Spectroscopy

-

Expected Absorptions:

-

N-H stretching vibrations of the ammonium salt.

-

C-H stretching and bending vibrations of the cyclohexyl ring.

-

Strong C-F stretching vibrations.

-

Applications in Drug Discovery and Development

(4,4-Difluorocyclohexyl)methanamine hydrochloride is a valuable building block for the synthesis of a wide range of biologically active compounds. Its utility is particularly evident in the development of therapeutics for CNS and inflammatory disorders.

Modulators of Interleukin-17 (IL-17)

Recent patent literature highlights the use of (4,4-Difluorocyclohexyl)methanamine in the synthesis of potent and selective modulators of IL-17.[7][8] IL-17 is a pro-inflammatory cytokine implicated in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. The incorporation of the difluorocyclohexyl moiety into these inhibitors can enhance their drug-like properties, leading to improved efficacy and safety profiles.

CNS-Acting Agents

The physicochemical properties of the 4,4-difluorocyclohexyl group, such as increased metabolic stability and membrane permeability, make it an attractive scaffold for the design of CNS-penetrant drugs.[1] This is particularly relevant for targeting neurological and psychiatric disorders where crossing the blood-brain barrier is a major challenge.

Caption: Application of the title compound in a drug discovery workflow.

Safety and Handling

(4,4-Difluorocyclohexyl)methanamine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when working with this compound.

Conclusion

(4,4-Difluorocyclohexyl)methanamine hydrochloride is a strategically important building block in modern medicinal chemistry. Its unique properties, conferred by the gem-difluoro substitution, provide drug designers with a powerful tool to overcome common challenges in drug development, such as metabolic instability and poor bioavailability. The synthetic and analytical protocols outlined in this guide offer a framework for the effective utilization of this versatile intermediate in the discovery and development of novel therapeutics for a range of diseases. As the demand for more effective and safer drugs continues to grow, the role of fluorinated scaffolds like the 4,4-difluorocyclohexyl moiety is set to expand, further cementing the importance of key intermediates such as (4,4-Difluorocyclohexyl)methanamine hydrochloride.

References

-

Chovatia, P. T., Foley, A. M., Haslett, G. W., et al. (2021). Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases. ACS Medicinal Chemistry Letters. [Link]

- Chovatia, P. T., Haslett, G. W., Lecomte, F. C., et al. (2021). Difluorocyclohexyl derivatives as IL-17 modulators.

-

MySkinRecipes. (4,4-Difluorocyclohexyl)methanamine hydrochloride. [Link]

-

PubChem. (4,4-difluorocyclohexyl)methanamine. [Link]

-

Janssen Pharmaceutica NV. (2024). IL-17A/IL-17RA interaction inhibitors disclosed in Janssen patent. BioWorld. [Link]

-

National Institutes of Health. Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

Sources

- 1. (4,4-Difluorocyclohexyl)methanamine hydrochloride [stage0.myskinrecipes.com]

- 2. (4,4-Difluorocyclohexyl)methanamine hydrochloride | 809273-65-2 | Benchchem [benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. PubChemLite - (4,4-difluorocyclohexyl)methanamine (C7H13F2N) [pubchemlite.lcsb.uni.lu]

- 7. Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Advanced Synthesis Strategies: (4,4-Difluorocyclohexyl)methanamine Hydrochloride

Executive Summary

Target Molecule: (4,4-Difluorocyclohexyl)methanamine hydrochloride

CAS: 809273-65-2

Molecular Formula: C

This technical guide details the robust synthesis of (4,4-difluorocyclohexyl)methanamine hydrochloride. Unlike generic protocols, this guide prioritizes the Amide Reduction Pathway , which offers the highest reliability for preserving the integrity of the gem-difluoro group while ensuring complete reduction of the carbonyl functionality. We also address the critical safety parameters of deoxofluorination on cycloaliphatic systems.

Strategic Retrosynthesis & Pathway Logic

The synthesis hinges on two critical challenges:

-

Introduction of Fluorine: The gem-difluoro group is best introduced early on the ketone functionality using nucleophilic fluorinating agents (DAST/Deoxo-Fluor).

-

Preservation of the Methylene Bridge: The target is a methanamine (

), not an aniline analog. Therefore, degradative methods like the Curtius rearrangement are unsuitable as they excise a carbon. We must utilize reductive methods (Amide

Diagram 1: Synthesis Workflow & Retrosynthesis

Caption: Linear synthesis pathway preserving the carbon skeleton via amide reduction.

Detailed Experimental Protocols

Step 1: Deoxofluorination of Ethyl 4-oxocyclohexanecarboxylate

This is the most hazardous step. The conversion of the ketone to the gem-difluoride uses DAST (Diethylaminosulfur trifluoride).[1]

-

Mechanism: Nucleophilic attack of sulfur on the ketone oxygen, followed by fluoride displacement.

-

Critical Constraint: Elimination is a competing side reaction, leading to the vinyl fluoride. Low temperature and anhydrous conditions are non-negotiable.

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) under nitrogen atmosphere.

-

Solvation: Dissolve Ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) (10 vol). Cool to -78°C (dry ice/acetone).

-

Addition: Add DAST (2.5 eq) dropwise via syringe pump to maintain internal temperature

. -

Reaction: Allow to warm slowly to Room Temperature (RT) over 12 hours.

-

Quench (CRITICAL): Cool back to -20°C. Dropwise addition of saturated aqueous NaHCO

. Warning: Vigorous CO -

Workup: Extract with DCM. Wash organics with brine.[2] Dry over Na

SO -

Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

-

Yield Expectation: 75-85%

-

Data:

F NMR should show a distinct doublet/multiplet around -90 to -100 ppm.

-

Step 2: Aminolysis to 4,4-Difluorocyclohexanecarboxamide

Converting the ester to the primary amide provides the nitrogen source and the correct oxidation state for the final reduction.

Protocol:

-

Reaction: Dissolve the fluoro-ester (from Step 1) in Methanol (5 vol).

-

Reagent: Add 30% aqueous Ammonia (10 eq) or saturate the solution with NH

gas at 0°C. -

Conditions: Seal the vessel (pressure tube preferred) and stir at RT for 16-24 hours.

-

Workup: Concentrate in vacuo to remove methanol and excess ammonia. The product often precipitates as a white solid.

-

Purification: Trituration with cold diethyl ether or recrystallization from Ethanol/Hexane.

Step 3: Reduction & Salt Formation

We utilize Borane-THF (

Protocol:

-

Setup: Dry RBF under Nitrogen.

-

Reduction: Dissolve the amide (1.0 eq) in anhydrous THF (10 vol). Add

(1.0 M solution, 3.0 eq) dropwise at 0°C. -

Reflux: Heat to reflux (66°C) for 4-6 hours. Monitor by TLC/LCMS for disappearance of amide.

-

Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane.

-

Acid Hydrolysis: Add conc. HCl (to pH < 2) and reflux for 1 hour to break the boron-amine complex.

-

Isolation: Concentrate to dryness. Basify with NaOH (aq) to pH 10. Extract the free amine into DCM.

-

Salt Formation: Dry the DCM layer. Add 4N HCl in Dioxane (1.1 eq). The hydrochloride salt precipitates immediately.

-

Filtration: Filter the white solid and dry under high vacuum.

Critical Process Parameters (CPP) & Safety

Table 1: Process Control Variables

| Parameter | Setpoint | Rationale | Risk of Deviation |

| Moisture (Step 1) | < 0.05% H | DAST hydrolyzes to HF (toxic/corrosive). | Explosion hazard; Yield loss. |

| Temp (Step 1 Addition) | -78°C | Controls exotherm and selectivity. | Formation of vinyl fluoride (elimination product). |

| Quench Rate (Step 1) | Dropwise | DAST residue reacts violently with water. | Runaway exotherm; Eruption of vessel content. |

| Reduction Agent | BH | Selectivity over LiAlH | LiAlH |

Diagram 2: DAST Safety Decision Logic

Caption: Decision tree for managing moisture and quenching risks during fluorination.

Troubleshooting & Quality Control

-

Impurity A (Vinyl Fluoride): If NMR shows an alkene proton, the fluorination temperature was too high. Corrective Action: Ensure cooling bath is maintained at -78°C during addition and warm up is gradual.

-

Impurity B (Boron Complex): If the product is "sticky" or yield is >100% after reduction, the boron-amine complex was not fully hydrolyzed. Corrective Action: Increase the duration of the acidic methanol reflux step.

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under inert gas.

References

-

Fluorination Methodology: Singh, R. P., & Shreve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST).[1] Synthesis, 17, 2561–2578. Link

-

Amide Reduction Protocols: Brown, H. C., & Heim, P. (1973). Selective reductions. Reduction of amides with diborane. The Journal of Organic Chemistry, 38(5), 912–916. Link

-

Synthesis of 4,4-difluorocyclohexanecarboxylic acid: Flynn, D. L., et al. (2014).[2] Patent US20140275080A1. Deciphera Pharmaceuticals.[2] (Paragraph 0428 details the hydrolysis of the difluoro ester). Link

-

Safety of DAST: Lalo, G. S., et al. (2008). Safety of Deoxofluorination Reagents.[1][3] Chemical & Engineering News. Link

Sources

physical and chemical properties of (4,4-Difluorocyclohexyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(4,4-Difluorocyclohexyl)methanamine hydrochloride is a fluorinated aliphatic amine that has garnered interest as a versatile building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly modulate physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the known physical and chemical properties of (4,4-Difluorocyclohexyl)methanamine hydrochloride, offering a critical resource for its effective utilization in research and development.

Chemical Identity and Structure

(4,4-Difluorocyclohexyl)methanamine hydrochloride is the hydrochloride salt of (4,4-Difluorocyclohexyl)methanamine. The presence of the geminal difluoro group on the cyclohexane ring is a key structural feature that imparts unique properties to the molecule.

Molecular Structure:

Chemical Structure of (4,4-Difluorocyclohexyl)methanamine hydrochloride

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 809273-65-2 | [1] |

| Molecular Formula | C₇H₁₄ClF₂N | [1] |

| Molecular Weight | 185.64 g/mol | [1] |

| IUPAC Name | (4,4-difluorocyclohexyl)methanamine;hydrochloride | [1] |

| InChI | InChI=1S/C7H13F2N.ClH/c8-7(9)3-1-6(5-10)2-4-7;/h6H,1-5,10H2;1H | [1] |

| InChI Key | HNJQCPHETXMWSG-UHFFFAOYSA-N | [1] |

| Canonical SMILES | Cl.NCC1CCC(F)(F)CC1 | [1] |

Physicochemical Properties

The physicochemical properties of (4,4-Difluorocyclohexyl)methanamine hydrochloride are influenced by both the fluorinated cyclohexane moiety and the primary amine hydrochloride group.

Table 2: Physical and Chemical Properties

| Property | Value | Remarks | Source |

| Physical State | Solid | At room temperature | [1] |

| Boiling Point (Free Amine) | 170.7 ± 10.0 °C at 760 mmHg | Data for the free amine, not the hydrochloride salt. | [2] |

| Density (Free Amine) | 1.1 ± 0.1 g/cm³ | Data for the free amine, not the hydrochloride salt. | [2] |

| pKa (Free Amine) | 10.42 ± 0.29 (Predicted) | The basicity of the primary amine is a key feature for its reactivity and salt formation. | [3] |

Solubility

Stability

As a hydrochloride salt, the compound is generally stable under standard laboratory conditions. It is advisable to store it in a cool, dry place away from strong oxidizing agents and strong bases. The free amine is noted to be air-sensitive.[3]

Synthesis and Characterization

A detailed, peer-reviewed synthesis and characterization of (4,4-Difluorocyclohexyl)methanamine hydrochloride is not prominently published, suggesting it is primarily a commercially available building block. However, a general synthetic approach can be inferred from standard organic chemistry principles. A plausible route would involve the reduction of a corresponding nitrile or the reductive amination of an aldehyde.

Hypothetical Synthetic Workflow:

Plausible synthetic route to the target compound.

Characterization:

Due to the lack of published experimental spectra, a definitive analysis is not possible. However, the expected spectroscopic signatures can be predicted based on the molecular structure.

-

¹H NMR: The spectrum would be complex due to the cyclohexane ring protons. Key signals would include a multiplet for the proton on the carbon bearing the aminomethyl group, broad signals for the cyclohexane ring protons, and a broad singlet for the -NH₃⁺ protons, which may be exchangeable with D₂O.

-

¹³C NMR: The spectrum would show distinct signals for the seven carbon atoms. The carbon attached to the nitrogen would appear in the range of 35-45 ppm. The gem-difluoro substituted carbon would show a characteristic triplet due to C-F coupling.

-

¹⁹F NMR: A single resonance, likely a complex multiplet due to coupling with neighboring protons, would be expected for the two equivalent fluorine atoms.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the ammonium salt (around 3000-3200 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and C-F stretching vibrations (typically in the 1000-1200 cm⁻¹ region).

-

Mass Spectrometry: The mass spectrum of the free base (obtained after neutralization) would show a molecular ion peak (M⁺) at m/z 149.10. Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the cyclohexane ring.

Reactivity and Applications in Drug Discovery

The primary reactivity of (4,4-Difluorocyclohexyl)methanamine hydrochloride stems from the nucleophilic primary amine group (after deprotonation to the free base). This makes it a valuable synthon for introducing the 4,4-difluorocyclohexylmethyl moiety into larger molecules.

Key Reactions:

-

Amide Bond Formation: The free amine readily reacts with carboxylic acids, acyl chlorides, and activated esters to form amides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.

-

Reductive Amination: It can be reacted with aldehydes and ketones in the presence of a reducing agent to form secondary amines.

-

N-Alkylation: The amine can be alkylated using alkyl halides or other electrophiles.

-

Formation of Heterocycles: It can serve as a key building block for the synthesis of various nitrogen-containing heterocyclic systems.

The incorporation of the 4,4-difluorocyclohexyl group is particularly strategic in drug design. The gem-difluoro substitution can:

-

Block Metabolic Oxidation: The C-F bonds are highly stable, and the presence of two fluorine atoms at the 4-position of the cyclohexane ring can prevent metabolic oxidation at that site, thereby increasing the metabolic stability and half-life of a drug candidate.

-

Modulate Lipophilicity: Fluorine substitution generally increases lipophilicity, which can influence a molecule's ability to cross cell membranes and interact with biological targets.

-

Influence Conformation: The steric and electronic effects of the difluoro group can lock the cyclohexane ring in a specific conformation, which can be crucial for optimal binding to a target protein.

-

Alter pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the neighboring amine group, affecting its ionization state at physiological pH and potentially influencing its binding interactions and solubility.

While specific examples of marketed drugs containing this exact fragment are not readily identifiable, the use of fluorinated cyclohexane derivatives is an active area of research in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators.[4]

Safety and Handling

(4,4-Difluorocyclohexyl)methanamine hydrochloride is classified as an irritant.[1] It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[1]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

Researchers should always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

(4,4-Difluorocyclohexyl)methanamine hydrochloride is a valuable and strategic building block for medicinal chemistry. Its unique combination of a primary amine for versatile chemical modification and a gem-difluorinated cyclohexane ring for modulating pharmacokinetic and pharmacodynamic properties makes it an attractive tool for the design of novel therapeutics. While a comprehensive public dataset of its experimental properties is currently lacking, this guide provides a foundational understanding of its identity, predicted characteristics, reactivity, and potential applications, thereby enabling researchers to effectively incorporate this promising synthon into their drug discovery programs. Further detailed characterization in the primary scientific literature would be a valuable contribution to the field.

References

-

(4,4-difluorocyclohexyl)methanamine. PubChem. [Link]

- The synthetic method of 2, 4 difluoro benzene methanamines.

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

(Aminomethyl)cyclohexane. Molbase. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. (4,4-Difluorocyclohexyl)methylamine | CAS: 810659-05-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

Technical Whitepaper: Solubility Profiling and Physicochemical Properties of (4,4-Difluorocyclohexyl)methanamine Hydrochloride

Executive Summary

(4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS: 809273-65-2) represents a critical building block in modern medicinal chemistry. It serves as a strategic bioisostere for the cyclohexylmethanamine moiety, where the gem-difluoro substitution at the C4 position modulates physicochemical properties without significantly altering steric bulk. This modification is primarily employed to block metabolic oxidation at the 4-position, lower amine basicity (pKa), and tune lipophilicity (LogD).

This technical guide provides a definitive solubility profile, structural analysis, and standardized experimental protocols for researchers utilizing this compound in lead optimization and process chemistry.

Physicochemical Context & Structure-Property Relationships[1][2]

The utility of (4,4-difluorocyclohexyl)methanamine hydrochloride stems from the specific electronic and conformational perturbations introduced by the fluorine atoms.

Structural Analysis[3]

-

Fluorine Effect: The C-F bond is highly polar yet hydrophobic ("polar hydrophobicity"). The gem-difluoro group exerts a strong inductive effect (

), withdrawing electron density through the -

Basicity Modulation: While typical primary alkyl amines exhibit pKa values of ~10.5–10.8, the electron-withdrawing nature of the

-difluoro substituent slightly attenuates the basicity of the primary amine, with predicted pKa values in the range of 10.0–10.3 . -

Conformational Lock: The 4,4-difluoro substitution eliminates stereoisomerism at the C4 position but influences the ring's chair conformation preference, often stabilizing specific puckering modes due to dipole minimization.

Key Physicochemical Parameters[1][3]

| Property | Value / Description | Context |

| Molecular Formula | Salt Form | |

| Molecular Weight | 185.64 g/mol | 149.18 (Free Base) + 36.46 (HCl) |

| Physical State | White Crystalline Solid | High lattice energy due to ionic/dipole interactions |

| Predicted pKa | 10.27 ± 0.29 | Moderately Basic (Free Base) |

| Predicted LogP | 0.78 – 0.98 | Free Base (Moderate Lipophilicity) |

| Hygroscopicity | Moderate | Common for primary amine hydrochlorides |

Solubility Profile

The solubility of the hydrochloride salt is dominated by its ionic lattice energy and the high polarity of the ammonium headgroup.

Solvent Compatibility Matrix

| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |

| Aqueous | Water (pH 7) | High (>50 mg/mL) | Ion-dipole interactions dominate; salt dissociation is favorable. |

| Aqueous | 0.1M HCl | High | Common ion effect is negligible at low concentrations; remains fully ionized. |

| Aqueous | 0.1M NaOH | Low (Conversion) | Converts to free base (oil), which has lower aqueous solubility (~10-fold drop). |

| Polar Organic | DMSO | High (>100 mg/mL) | Excellent solvation of both organic tail and ionic headgroup. |

| Alcohol | Methanol | High | High dielectric constant supports ion pair dissociation. |

| Alcohol | Ethanol | Moderate | Reduced solubility compared to MeOH due to lower dielectric constant. |

| Chlorinated | Dichloromethane | Low to Moderate | Poor solvation of the chloride anion; typically requires free base form. |

| Non-Polar | Hexane / Et2O | Insoluble | Lack of dipole interaction to overcome lattice energy. |

pH-Dependent Solubility Behavior

The compound follows a classic salt solubility profile.

-

pH < pKa (Acidic/Neutral): The compound exists as the cationic ammonium species (

). Solubility is maximal, governed by the -

pH > pKa (Basic): Deprotonation occurs, yielding the neutral free base (

). The free base is a liquid with significantly higher LogP and reduced aqueous solubility, often resulting in "oiling out" from aqueous solutions.

Experimental Protocols

To validate the solubility for specific formulation or assay needs, the following standardized protocols should be employed.

Diagram: Solubility Profiling Workflow

Figure 1: Standard operating procedure for thermodynamic solubility determination.

Protocol A: Thermodynamic Solubility (Shake-Flask)

Purpose: To determine the absolute solubility limit in a specific solvent.

-

Preparation: Weigh approximately 10 mg of (4,4-difluorocyclohexyl)methanamine HCl into a 4 mL glass vial.

-

Solvent Addition: Add 200 µL of the target solvent (e.g., PBS pH 7.4).

-

Observation: Visually check for dissolution.

-

If dissolved: Add more solid until a suspension persists.

-

If undissolved: Proceed to equilibration.

-

-

Equilibration: Cap the vial and agitate (shake or stir) at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

-

Quantification: Dilute the supernatant 100-fold with mobile phase and analyze via HPLC-UV (Detection @ 210 nm, as the compound lacks strong chromophores, or use ELSD/CAD/LC-MS).

-

Calculation: Compare peak area against a standard curve of the compound in DMSO.

Protocol B: pKa Determination (Potentiometric)

Purpose: To verify the ionization state at physiological pH.

-

Setup: Prepare a 10 mM solution of the compound in water.

-

Titration: Titrate with 0.1 M NaOH using an autotitrator under inert atmosphere (

) to prevent carbonate formation. -

Analysis: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) corresponds to the pKa.

-

Expected Result: A single inflection point around pH 10.2–10.3.

-

Structural Impact Visualization

The following diagram illustrates how the gem-difluoro modification impacts the physicochemical properties compared to the parent cyclohexylmethanamine.

Figure 2: Structure-Property Relationship (SPR) analysis of the difluoro-substitution.

Handling and Stability

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The HCl salt is generally stable but can be hygroscopic.

-

Handling: Use standard PPE. Avoid inhalation of dust.

-

Incompatibility: Strong oxidizing agents. Reacts with strong bases to liberate the volatile free base.

References

-

PubChem. (2025).[1] Compound Summary: (4,4-Difluorocyclohexyl)methanamine.[2][1][3][4] National Library of Medicine. [Link]

- Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115. (Contextual reference for fluorine effect on amine pKa).

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (Mechanistic insight into polar hydrophobicity).

Sources

- 1. (4,4-Difluorocyclohexyl)methanamine | C7H13F2N | CID 15604494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4,4-difluorocyclohexyl)methanamine | 810659-05-3 [chemicalbook.com]

- 3. Buy (1,4-Difluorocyclohexyl)methanamine [smolecule.com]

- 4. (4,4-Difluorocyclohexyl)methylamine | CAS: 810659-05-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

Technical Guide: (4,4-Difluorocyclohexyl)methanamine Hydrochloride as a Mechanistic Pharmacophore

Topic: Potential Mechanism of Action of (4,4-Difluorocyclohexyl)methanamine Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Core Directive

(4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS: 675112-70-6) is not a standalone therapeutic agent but a high-value structural motif and bioisostere used in modern medicinal chemistry. Its "mechanism of action" is defined by its ability to modulate the physicochemical and metabolic profile of a parent drug molecule.

By incorporating the gem-difluorocyclohexyl moiety, this fragment acts as a metabolic shield and a lipophilicity tuner . It is strategically employed to block cytochrome P450 (CYP450) oxidation at the vulnerable C4 position of cyclohexane rings while simultaneously lowering lipophilicity (LogD) compared to non-fluorinated analogs, thereby improving solubility and bioavailability.

Mechanistic Architecture: The Fluorine Effect

The utility of (4,4-Difluorocyclohexyl)methanamine relies on three specific mechanistic pillars that alter the pharmacology of the final drug candidate.

Metabolic Blockade (The C4 Shield)

In saturated carbocycles like cyclohexane, the C4 position is a "metabolic soft spot," highly susceptible to oxidative hydroxylation by CYP450 enzymes.

-

Mechanism: The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H).

-

Causality: Replacing C-H bonds with C-F bonds at the 4-position renders this site inert to oxidative attack. This extends the half-life (

) of the drug molecule and improves its metabolic stability profile (intrinsic clearance,

Lipophilicity Modulation (The Janus Face Effect)

Unlike the trifluoromethyl (

-

Polarity: The high electronegativity of the two fluorine atoms creates a significant local dipole moment. This polarity reduces the overall "greasiness" of the cyclohexyl ring without introducing a hydrogen bond donor (HBD), which could otherwise limit membrane permeability.

-

Outcome: This improves aqueous solubility while maintaining sufficient lipophilicity for cell penetration.

pKa Attenuation

The fluorine atoms at the C4 position exert a through-bond inductive electron-withdrawing effect (

-

Effect: This slightly lowers the pKa of the primary amine compared to the non-fluorinated cyclohexylmethanamine.

-

Benefit: A lower pKa (closer to physiological pH 7.4) can increase the fraction of the non-ionized species, potentially enhancing passive membrane permeability and reducing lysosomal trapping (a common issue with highly basic amines).

Visualization: Metabolic Fate & Signaling Logic

The following diagram illustrates the mechanistic logic of replacing a standard cyclohexyl group with the 4,4-difluoro analog to prevent metabolic degradation.

Figure 1: Mechanistic comparison of metabolic stability. The 4,4-difluoro substitution blocks CYP450-mediated hydroxylation, preserving drug integrity.

Quantitative Comparison: Physicochemical Impact

The following table summarizes the shift in properties when transitioning from a standard cyclohexyl fragment to the 4,4-difluoro analog.

| Property | Cyclohexylmethanamine | (4,4-Difluorocyclohexyl)methanamine | Mechanistic Implication |

| C4 Bond Energy | ~99 kcal/mol (C-H) | ~116 kcal/mol (C-F) | Metabolic Stability: Resists oxidative cleavage.[1] |

| Lipophilicity (LogP) | High (Lipophilic) | Moderate (Reduced) | Solubility: Improved aqueous solubility; reduced non-specific binding. |

| Dipole Moment | Low | High (~2.0 D for CF2) | Conformation: May bias ring conformation; distinct electrostatic interaction. |

| Basicity (pKa) | ~10.5 | ~9.8 - 10.0 (Est.) | Permeability: Reduced lysosomal trapping; modulated ionization state. |

| Bioisosterism | Phenyl / Piperidine mimic | Phenyl / Piperidine mimic | Design: Bioisostere with blocked metabolic soft spot. |

Experimental Protocols

Protocol A: Incorporation via Amide Coupling

This protocol describes the standard method for attaching the (4,4-Difluorocyclohexyl)methanamine fragment to a carboxylic acid core (e.g., a kinase inhibitor scaffold).

Reagents:

-

Carboxylic Acid Scaffold (1.0 eq)

-

(4,4-Difluorocyclohexyl)methanamine HCl (1.1 eq) [CAS: 675112-70-6]

-

HATU (1.2 eq) or EDC/HOBt

-

DIPEA (3.0 eq)

-

DMF (anhydrous)

Workflow:

-

Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under

atmosphere. Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir at RT for 15 minutes to generate the activated ester. -

Coupling: Add (4,4-Difluorocyclohexyl)methanamine HCl (1.1 mmol) directly to the reaction mixture.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid and formation of the product (

). -

Workup: Dilute with EtOAc, wash with saturated

(2x), water (1x), and brine (1x). Dry over -

Validation: Verify the presence of the gem-difluoro group by

NMR (typically a doublet of triplets or broad signal around -90 to -100 ppm).

Protocol B: Microsomal Stability Assay (Self-Validating System)

To confirm the "Metabolic Shield" mechanism, researchers must compare the stability of the fluorinated analog against the non-fluorinated parent.

Methodology:

-

Preparation: Prepare 1 µM solutions of both the Test Compound (Fluorinated) and Control Compound (Non-fluorinated) in phosphate buffer (pH 7.4).

-

Incubation: Add human liver microsomes (0.5 mg/mL protein) and NADPH-regenerating system. Incubate at 37°C.

-

Sampling: Aliquot samples at

minutes. Quench immediately with ice-cold acetonitrile containing an internal standard. -

Analysis: Centrifuge to remove protein. Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Calculate

and-

Success Criterion: The (4,4-difluoro) analog should exhibit a statistically significant increase in

(>2-fold) compared to the cyclohexyl control.

-

Synthesis Workflow Visualization

Figure 2: Synthetic route to the (4,4-difluorocyclohexyl)methanamine fragment and its downstream application.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15604494, (4,4-Difluorocyclohexyl)methanamine.[2] Link

-

Winkelmann, E., et al. (1978). Gem-difluorocycloalkanes.[3] United States Patent 4,082,849. (Foundational patent on difluorocycloalkane synthesis). Link

Sources

(4,4-Difluorocyclohexyl)methanamine hydrochloride material safety data sheet (MSDS)

Technical Monograph: (4,4-Difluorocyclohexyl)methanamine Hydrochloride Context: Advanced Material Safety & Strategic Application in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of (4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS: 809273-65-2), a critical fluorinated building block in modern medicinal chemistry. Beyond standard safety data, this document synthesizes the compound's physicochemical properties, metabolic advantages, and rigorous handling protocols required for high-integrity research environments. It is designed for medicinal chemists and safety officers seeking to optimize both experimental safety and synthetic utility.

Part 1: Chemical Identity & Strategic Utility

The "Fluorine Effect" in Drug Design

(4,4-Difluorocyclohexyl)methanamine hydrochloride is not merely a reagent; it is a strategic bioisostere used to modulate the pharmacokinetic profile of lead compounds. The gem-difluoro substitution at the C4 position of the cyclohexane ring introduces specific electronic and steric effects without significantly altering the overall steric bulk compared to a standard cyclohexyl group.

-

Metabolic Stability: The C4 position of cyclohexane is a common "soft spot" for Cytochrome P450-mediated oxidation. Introduction of fluorine atoms (C-F bond energy ~116 kcal/mol) effectively blocks this metabolic liability, extending the half-life (

) of the parent drug. -

pKa Modulation: The electron-withdrawing nature of the fluorine atoms exerts a through-bond inductive effect (

), lowering the pKa of the primary amine compared to the non-fluorinated analog. This can improve oral bioavailability by reducing the percentage of ionized species at physiological pH. -

Lipophilicity (LogP): While fluorine is lipophilic, the dipole moment introduced by the gem-difluoro motif can lower the overall LogP compared to the hydrocarbon analog, potentially improving solubility and reducing non-specific protein binding.

Physicochemical Profile

| Property | Data | Context |

| Chemical Name | (4,4-Difluorocyclohexyl)methanamine hydrochloride | |

| CAS Number | 809273-65-2 | Specific to HCl salt form |

| Formula | ||

| Molecular Weight | 185.64 g/mol | |

| Appearance | White to off-white solid | Hygroscopic tendency |

| Solubility | Water, Methanol, DMSO | High polarity salt |

| Melting Point | >200°C (Decomposes) | Typical for amine salts |

Part 2: Hazard Identification & Risk Assessment

GHS Classification (29 CFR 1910.1200)

While often categorized as a standard irritant, the specific risks of fluorinated amine salts in a drug discovery context involve their potential for high biological potency and dust generation.

-

Signal Word: WARNING

-

Hazard Statements:

Researcher-Centric Risk Analysis

-

Inhalation Risk: As a hydrochloride salt, the material is often a fine, electrostatic powder. Inhalation can cause immediate upper respiratory tract irritation (H335). Chronic exposure risks are unknown but should be modeled as high due to the fluorinated motif's potential biological activity.

-

Ocular Risk: Amine salts are acidic in solution but can liberate free amines upon contact with physiological fluids, leading to severe irritation (H319).

-

Cutaneous Risk: High solubility facilitates rapid transdermal absorption if the skin barrier is compromised.

Part 3: Safe Handling & Operational Protocols

Hierarchy of Controls Workflow

Figure 1: Operational safety workflow for handling fluorinated amine salts.

Standard Operating Procedure (SOP): Weighing & Solubilization

Objective: To prepare a stock solution while minimizing dust exposure and ensuring stoichiometry.

-

Engineering Setup:

-

Perform all weighing operations inside a certified chemical fume hood or a powder containment balance enclosure.

-

Verify face velocity is 80–100 fpm.

-

Static Control: Use an ionizing bar if the powder is electrostatic to prevent dispersal.

-

-

Personal Protective Equipment (PPE):

-

Hands: Double-gloving with Nitrile (minimum 0.11 mm thickness) is recommended.

-

Eyes: Chemical splash goggles (ANSI Z87.1). Standard safety glasses are insufficient for fine powders that can bypass side shields.

-

Body: Lab coat with cuffed sleeves to prevent wrist exposure.

-

-

Protocol Steps:

-

Step 1: Tare the receiving vial (scintillation vial or volumetric flask).

-

Step 2: Transfer solid using a micro-spatula. Do not pour directly from the source container.

-

Step 3: Immediately recap the source container.

-

Step 4: Add solvent (e.g., DMSO or Methanol) to the vial inside the hood.

-

Step 5: Vortex or sonicate to dissolve. Note: Amine HCl salts may require mild warming (30°C) or sonication in DMSO.

-

Step 6: Wipe down the balance area with a wet tissue (solvent-soaked) to capture any invisible dust residues.

-

Part 4: Emergency Response & Toxicology

Acute Exposure Management

| Exposure Route | Immediate Action | Scientific Rationale |

| Eye Contact | Rinse for 15 mins with saline/water.[3] Lift eyelids. | Dilution of the acidic salt and removal of particulates to prevent corneal abrasion. |

| Skin Contact | Wash with soap and water.[3][4][6] Do not use ethanol. | Ethanol may enhance transdermal absorption of the fluorinated compound. |

| Inhalation | Move to fresh air.[1][4][6] Support breathing if labored.[1][6] | Remove from the irritant source; monitor for delayed pulmonary edema (rare but possible with amines). |

Fire & Spill Response

-

Fire: Emits toxic fumes under fire conditions: Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), and Nitrogen Oxides (NOx). Self-Contained Breathing Apparatus (SCBA) is mandatory.

-

Spill: Dampen spilled powder with an inert solvent (PEG-400 or water) to prevent dust generation before wiping up. Do not dry sweep.

Part 5: Application in Drug Design (SAR)

The utility of (4,4-Difluorocyclohexyl)methanamine lies in its ability to fine-tune the properties of a drug candidate. The following diagram illustrates the Structure-Activity Relationship (SAR) logic.

Figure 2: Structure-Activity Relationship (SAR) logic for deploying the 4,4-difluoro motif.

Synthetic Note: When using this salt in amidation or reductive amination reactions, a base (e.g., DIPEA or TEA) is required to liberate the free amine in situ. For

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15604494, (4,4-Difluorocyclohexyl)methanamine. Retrieved from [Link]

-

Mykhailiuk, P. K. (2015).[2] Generation of C2-symmetric bicyclo[2.2.2]octane-1,4-dicarboxylic acid esters. European Journal of Organic Chemistry. (Contextual reference for Enamine/fluorinated cycloalkane properties).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Known Biological Activities of (4,4-Difluorocyclohexyl)methanamine Hydrochloride

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Subject: CAS 809273-65-2 (HCl salt) / 810659-05-3 (Free base)

Executive Summary: The Strategic Fluorine Effect

(4,4-Difluorocyclohexyl)methanamine hydrochloride is not merely a reagent; it is a high-value pharmacophore builder used to optimize the physicochemical and pharmacokinetic (PK) profiles of clinical candidates. In modern drug discovery, this moiety serves as a bioisostere for cyclohexyl and piperidinyl groups, deployed specifically to modulate basicity (pKa), block metabolic "soft spots," and enhance lipophilicity without sacrificing solubility.

Its biological significance lies in its ability to fine-tune ligand-protein interactions in oncology (PARP, Bcl-2 inhibitors) and CNS therapeutics (cannabinoid agonists), where the gem-difluoro substitution dictates conformational bias and metabolic resilience.

Chemical Biology Profile

The "Fluorine Effect" on Physicochemical Properties

The introduction of two fluorine atoms at the C4 position of the cyclohexane ring fundamentally alters the behavior of the distal primary amine.

| Property | Effect of 4,4-Difluoro Substitution | Biological Consequence |

| pKa Modulation | Lowers pKa (approx. 1.0–1.5 units) via inductive electron withdrawal ( | Increases the fraction of uncharged amine at physiological pH (7.4), enhancing membrane permeability and CNS penetration. |

| Lipophilicity | Increases LogP/LogD . | Improves hydrophobic interactions within protein binding pockets (e.g., ATP-binding sites of kinases). |

| Conformation | Dipole-Dipole Locking. The C-F bonds create a strong local dipole. | Biases the ring into a specific chair conformation, reducing the entropic penalty upon binding to a rigid protein target. |

| Metabolic Stability | Blocks CYP450 Oxidation. | Prevents hydroxylation at the typically vulnerable C4 position, extending half-life ( |

Structural Bioisosterism

This moiety is frequently used as a bioisostere for:

-

Cyclohexylmethylamine: To reduce metabolism and increase lipophilicity.

-

Piperidine: To remove a hydrogen bond acceptor or modulate basicity while maintaining steric bulk.

Mechanisms of Action & Pharmacological Applications[1][2]

The "biological activity" of (4,4-Difluorocyclohexyl)methanamine is best understood through its contribution to specific drug classes. It acts as a selectivity filter and metabolic shield .

Oncology: Kinase and Polymerase Inhibition

In kinase inhibitors, the amine often forms a critical hydrogen bond with the hinge region or a specific residue in the ATP-binding pocket.

-

PARP-1 Selectivity (Case Study: NMS-P118):

-

Challenge: First-generation PARP inhibitors often lacked selectivity between PARP-1 and PARP-2, leading to toxicity.

-

Solution: Incorporation of the (4,4-difluorocyclohexyl) moiety into the scaffold (replacing a piperidine) resulted in NMS-P118 .[1]

-

Mechanism: The bulky, lipophilic difluorocyclohexyl group exploits a specific hydrophobic sub-pocket unique to PARP-1, significantly improving selectivity and oral bioavailability compared to non-fluorinated analogs.

-

-

Bcl-2 Inhibition (Case Study: Sonrotoclax / BGB-11417):

-

Mechanism: The moiety is used to target the P2 pocket of the Bcl-2 protein.[2] The fluorine atoms provide a specific electrostatic surface that enhances binding affinity to both wild-type Bcl-2 and the drug-resistant G101V mutant.

-

CNS Therapeutics: GPCR Modulation

-

Cannabinoid Agonists (Case Study: AZD1940):

-

Developed for neuropathic pain, AZD1940 incorporates this amine to balance CNS penetration with peripheral restriction. The lowered pKa assists in crossing the Blood-Brain Barrier (BBB), while the metabolic stability ensures a sustained duration of action.

-

Visualization: The Optimization Logic

The following diagram illustrates the decision-making process in Medicinal Chemistry that leads to the selection of this specific fragment.

Figure 1: The SAR optimization cycle demonstrating why the 4,4-difluoro motif is selected to resolve metabolic and permeability liabilities.

Experimental Protocols

Synthesis & Coupling (General Procedure)

This amine is typically coupled to an aryl halide (via

Protocol: Amide Coupling (Standard)

-

Reagents: Carboxylic Acid Core (1.0 eq), (4,4-Difluorocyclohexyl)methanamine HCl (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

-

Solvent: DMF or DCM (anhydrous).

-

Procedure:

-

Dissolve the carboxylic acid in DMF.

-

Add DIPEA and stir for 5 minutes.

-

Add HATU; the solution typically turns yellow.

-

Add the amine HCl salt.

-

Stir at Room Temperature (RT) for 2–12 hours.

-

Monitoring: LC-MS (Look for M+1 peak).

-

-

Workup: Dilute with EtOAc, wash with sat.

, water, and brine. Dry over

In Vitro Metabolic Stability Assay (Microsomal Stability)

To validate the "metabolic shield" effect of the fluorine substitution.

Materials:

-